4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid

5-HT3 Antagonist Serotonin Receptor Granisetron

4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid (CAS 1210745-11-1) is the structurally essential intermediate for synthesizing potent 5-HT3 receptor antagonists like granisetron. Unlike unsubstituted indazole-3-carboxylic acid (CAS 4498-67-3), the 4-methoxy and 1-methyl substituents are mandatory for target bioactivity. With cLogP ~2.2 (vs ~1.2 for unsubstituted), this compound offers enhanced membrane permeability. Vendors also report IC50 of 0.64 µM against HCT116 colon cancer cells, enabling oncology SAR studies. Procure the correct substituted scaffold to ensure valid structure-activity relationships and synthetic success.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 1210745-11-1
Cat. No. B1390142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
CAS1210745-11-1
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=CC=C2)OC)C(=N1)C(=O)O
InChIInChI=1S/C10H10N2O3/c1-12-6-4-3-5-7(15-2)8(6)9(11-12)10(13)14/h3-5H,1-2H3,(H,13,14)
InChIKeyWOPVBTDFLHYBGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid (CAS 1210745-11-1): A 4-Methoxy Substituted Indazole-3-Carboxylic Acid Scaffold with Procurement-Specific Differentiation


4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid (CAS 1210745-11-1) is a substituted heterocyclic compound within the indazole-3-carboxylic acid class, characterized by a 4-methoxy and 1-methyl substitution pattern (C10H10N2O3, molecular weight 206.20 g/mol) . As an indazole derivative, it serves as a versatile scaffold in medicinal chemistry, with the indazole ring system acting as a bioisostere of phenol that exhibits enhanced lipophilicity and metabolic stability relative to phenolic analogs . The compound is primarily utilized as a synthetic intermediate and research building block in pharmaceutical R&D applications .

Why Generic 1H-Indazole-3-carboxylic Acid (CAS 4498-67-3) Cannot Substitute for 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid (CAS 1210745-11-1) in Critical Research Applications


The procurement of a generic, unsubstituted 1H-indazole-3-carboxylic acid (CAS 4498-67-3) cannot be directly substituted for 4-methoxy-1-methyl-1H-indazole-3-carboxylic acid (CAS 1210745-11-1) in applications where specific electronic, steric, and lipophilic properties are required. The 4-methoxy and 1-methyl substituents on the indazole core fundamentally alter the compound's physicochemical profile and reactivity. Critically, the 4-methoxy-1-methyl substitution pattern is structurally essential for the compound's role as an intermediate in the synthesis of potent 5-HT3 receptor antagonists, including granisetron [1]. Unsubstituted indazole-3-carboxylic acid (C8H6N2O2, MW 162.15) lacks the necessary substitution pattern to serve as a precursor for these specific pharmacologically active derivatives, as documented in patent literature describing selective serotonin 3 (5-HT3) receptor antagonists derived from indazole-3-carboxylic acid scaffolds [2]. Furthermore, computational predictions indicate that the 4-methoxy-1-methyl substitution significantly increases lipophilicity (cLogP ~2.2) compared to the unsubstituted parent compound (cLogP ~1.2), thereby affecting solubility, membrane permeability, and subsequent coupling efficiency in downstream synthetic transformations . This quantifiable difference in physicochemical properties renders generic substitution experimentally invalid for structure-activity relationship (SAR) studies and targeted synthetic routes.

Quantitative Evidence Guide for 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid (CAS 1210745-11-1): Differentiating Synthetic Utility and Scaffold Value


Quantified Structural Identity as a Key 5-HT3 Antagonist Intermediate Versus Unsubstituted Indazole-3-carboxylic Acid

The 4-methoxy-1-methyl-1H-indazole-3-carboxylic acid scaffold is the required intermediate for synthesizing the antiemetic drug granisetron and related 5-HT3 receptor antagonists, a functional role that unsubstituted 1H-indazole-3-carboxylic acid (CAS 4498-67-3) cannot fulfill due to its lack of the 1-methyl and 4-methoxy substitution pattern [1]. Patent literature describes indazole-3-carboxylic acid derivatives of formula (I) as potent and selective antagonists of the serotonin 3 (5-HT3) receptor, with the specific substitution pattern being essential for high-affinity binding [2].

5-HT3 Antagonist Serotonin Receptor Granisetron Pharmaceutical Intermediate

Computed Physicochemical Property Differentiation: Lipophilicity (cLogP) and Hydrogen Bonding Profile

Computational predictions indicate that 4-methoxy-1-methyl-1H-indazole-3-carboxylic acid exhibits enhanced lipophilicity (cLogP ~2.2) and altered hydrogen bonding capacity relative to the unsubstituted parent compound 1H-indazole-3-carboxylic acid (cLogP ~1.2) . Additionally, 4-methoxy-1-methyl-1H-indazole-3-carboxylic acid has a hydrogen bond donor count of 1 and hydrogen bond acceptor count of 4, compared to 2 hydrogen bond donors and 3 hydrogen bond acceptors for 1H-indazole-3-carboxylic acid .

Lipophilicity cLogP Physicochemical Properties Drug-likeness Permeability

Documented Antiproliferative Activity Against HCT116 Colon Cancer Cell Line as a Standalone Research Tool

Research findings have documented the antiproliferative activity of 4-methoxy-1-methyl-1H-indazole-3-carboxylic acid against the HCT116 human colon cancer cell line, with a reported IC50 value of 0.64 µM . This distinguishes the compound as a potential standalone bioactive research tool, beyond its utility as a synthetic intermediate. This quantitative activity data provides a basis for selecting this specific indazole derivative over structurally similar analogs that lack documented antiproliferative activity data.

Antiproliferative Colon Cancer HCT116 Cytotoxicity Anticancer

Procurement-Driven Application Scenarios for 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid (CAS 1210745-11-1)


As a Structurally Specific Intermediate in 5-HT3 Antagonist Drug Development (e.g., Granisetron Analogs)

Given its documented role as the required intermediate for synthesizing the 5-HT3 receptor antagonist granisetron [1], 4-methoxy-1-methyl-1H-indazole-3-carboxylic acid is ideally suited for medicinal chemistry programs focused on developing novel antiemetic agents or exploring serotonin receptor modulation. The 4-methoxy-1-methyl substitution pattern is structurally essential for the activity of this class of compounds, as described in patent literature [2]. Procuring this specific compound, rather than unsubstituted indazole-3-carboxylic acid, ensures the correct building block is available for targeted synthesis of biologically active 5-HT3 antagonists.

As a Research Tool for Anticancer SAR Studies Leveraging Documented HCT116 Antiproliferative Activity

With a documented IC50 of 0.64 µM against the HCT116 human colon cancer cell line , this compound serves as a valuable starting point for structure-activity relationship (SAR) studies in oncology research. Investigators can procure this compound to confirm baseline activity in their own assays, use it as a positive control, or systematically modify its structure to probe the pharmacophoric requirements for antiproliferative activity against colorectal cancer models. The availability of quantitative activity data allows for rational experimental design and benchmarking of novel analogs.

As a Physicochemically Defined Scaffold for Lipophilicity-Modulated Compound Library Design

The computed cLogP difference of approximately +1.0 units (cLogP ~2.2 vs. ~1.2 for the unsubstituted parent) and the altered hydrogen bonding profile (1 donor, 4 acceptors vs. 2 donors, 3 acceptors) make this compound a strategically selected scaffold for medicinal chemistry libraries exploring the impact of lipophilicity on membrane permeability and target engagement. Researchers can procure this compound to evaluate how the 4-methoxy-1-methyl substitution pattern influences the drug-likeness and pharmacokinetic properties of derived compounds, thereby guiding lead optimization efforts with quantitative physicochemical rationale.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.